![molecular formula C18H19ClFNO3 B1668742 CCR2-RA-[R]](/img/structure/B1668742.png)

CCR2-RA-[R]

Vue d'ensemble

Description

L'antagoniste allostérique de CCR2 - [R] est un antagoniste allostérique du récepteur de la chimiokine C-C de type 2 (CCR2). CCR2 est un membre de la sous-famille des récepteurs de chimiokines de la classe A des récepteurs couplés aux protéines G humaines. Il est exprimé sur les monocytes, les cellules dendritiques immatures et les sous-populations de lymphocytes T, et il permet leur migration vers les ligands endogènes de la chimiokine CC tels que CCL2 . CCR2 et ses ligands sont impliqués dans de nombreuses maladies inflammatoires et neurodégénératives, notamment l'athérosclérose, la sclérose en plaques, l'asthme, la douleur neuropathique et la néphropathie diabétique, ainsi que le cancer .

Applications De Recherche Scientifique

CCR2-RA-[R] has significant applications in scientific research, particularly in the fields of inflammation and cancer. It has been used to study the role of CCR2 in monocyte infiltration and tumor immunity in response to CCL2 . The CCR2-CCL2 axis has been considered a promising target for cancer treatment, and many inhibitors for CCR2 have been developed, with some undergoing clinical trials . CCR2-RA-[R] has also been used in preclinical studies to investigate its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases .

Mécanisme D'action

Target of Action

CCR2-RA-[R] is an allosteric antagonist of the C-C chemokine receptor type 2 (CCR2) . CCR2 is a member of the chemokine receptor subfamily of human class A G-protein-coupled receptors . It is expressed on monocytes, immature dendritic cells, and T-cell subpopulations, and mediates their migration towards endogenous CC chemokine ligands such as CCL2 .

Mode of Action

CCR2-RA-[R] inhibits CCR2 non-competitively by blocking activation-associated conformational changes and formation of the G-protein-binding interface . It binds in a novel, highly druggable pocket that is the most intracellular allosteric site observed in class A G-protein-coupled receptors so far . This site spatially overlaps the G-protein-binding site in homologous receptors .

Biochemical Pathways

The CCR2 and its ligands are implicated in numerous inflammatory and neurodegenerative diseases including atherosclerosis, multiple sclerosis, asthma, neuropathic pain, and diabetic nephropathy, as well as cancer . The CCL2-CCR2 axis is currently the most well-studied chemokine pathway in liver disease .

Pharmacokinetics

The compound’s ability to bind to an intracellular allosteric site suggests it is capable of crossing the cell membrane .

Result of Action

The result of CCR2-RA-[R]'s action is the inhibition of CCR2, which prevents the migration of certain immune cells towards endogenous CC chemokine ligands . This can have implications in various diseases where CCR2 and its ligands play a role .

Action Environment

The action of CCR2-RA-[R] can be influenced by the environment in which it is present. For instance, the presence of both CCR2-RA-[R] and another compound, BMS-681, was critical for crystallization . .

Méthodes De Préparation

La préparation de l'antagoniste allostérique de CCR2 - [R] implique la synthèse d'un complexe ternaire avec un antagoniste orthostérique et un antagoniste allostérique. La structure de CCR2 dans un complexe ternaire avec un antagoniste orthostérique (BMS-681) et un antagoniste allostérique (antagoniste allostérique de CCR2 - [R]) a été déterminée en utilisant la méthode de la phase cubique lipidique (LCP) . L'ajout simultané de deux composés a stabilisé de manière significative le CCR2 solubilisé par les détergents par rapport à deux fois la concentration de chaque composé individuellement, ce qui suggère une liaison concomitante de l'antagoniste allostérique de CCR2 - [R] et du BMS-681 au récepteur .

Analyse Des Réactions Chimiques

L'antagoniste allostérique de CCR2 - [R] subit une inhibition non compétitive de CCR2 en bloquant les changements conformationnels associés à l'activation et la formation de l'interface de liaison à la protéine G . Cette inhibition empêche le récepteur de subir les changements conformationnels nécessaires au couplage à la protéine G, inhibant ainsi la fonction du récepteur . Le principal produit formé à partir de cette réaction est la forme inactive du récepteur CCR2 .

Applications de la recherche scientifique

L'antagoniste allostérique de CCR2 - [R] a des applications significatives dans la recherche scientifique, en particulier dans les domaines de l'inflammation et du cancer. Il a été utilisé pour étudier le rôle de CCR2 dans l'infiltration des monocytes et l'immunité tumorale en réponse à CCL2 . L'axe CCR2-CCL2 a été considéré comme une cible prometteuse pour le traitement du cancer, et de nombreux inhibiteurs de CCR2 ont été développés, dont certains sont en phase d'essais cliniques . L'antagoniste allostérique de CCR2 - [R] a également été utilisé dans des études précliniques pour étudier son potentiel comme agent thérapeutique pour diverses maladies inflammatoires et neurodégénératives .

Mécanisme d'action

L'antagoniste allostérique de CCR2 - [R] inhibe CCR2 de manière non compétitive en bloquant les changements conformationnels associés à l'activation et la formation de l'interface de liaison à la protéine G . La signature conformationnelle des résidus du micro-interrupteur conservés observés dans le CCR2 lié à deux antagonistes ressemble aux structures de récepteurs couplés aux protéines G les plus inactives résolues jusqu'à présent . Cette inhibition empêche le récepteur de subir les changements conformationnels nécessaires au couplage à la protéine G, inhibant ainsi la fonction du récepteur .

Comparaison Avec Des Composés Similaires

L'antagoniste allostérique de CCR2 - [R] est unique dans sa capacité à se lier à une nouvelle poche hautement médicamenteuse qui est le site allostérique le plus intracellulaire observé jusqu'à présent dans les récepteurs couplés aux protéines G de classe A . Ce site chevauche spatialement le site de liaison à la protéine G dans les récepteurs homologues . Des composés similaires comprennent d'autres antagonistes de CCR2 tels que le BMS-681, qui inhibe la liaison des chimiokines en occupant la poche orthostérique du récepteur dans un mode de liaison jamais vu auparavant . Un autre composé similaire est le MK-0812, qui s'est avéré être l'inhibiteur le plus puissant de CCR2 humain dans un essai d'influx de calcium utilisant des cellules leucémiques monocytaires humaines .

Propriétés

IUPAC Name |

(2R)-3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNLJXWZGVRLBA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

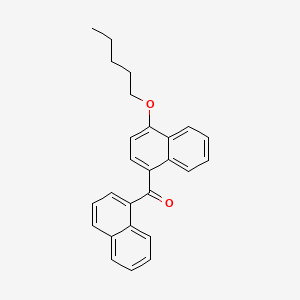

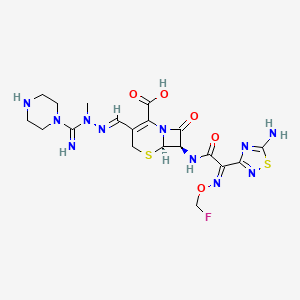

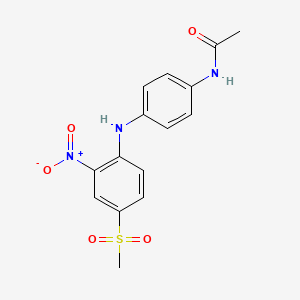

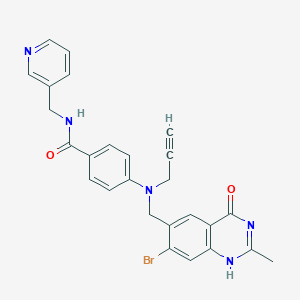

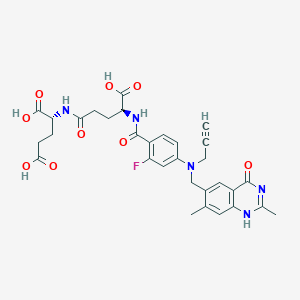

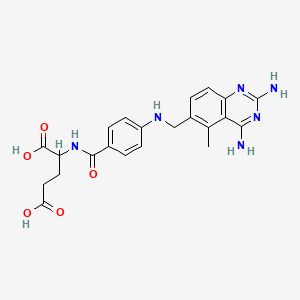

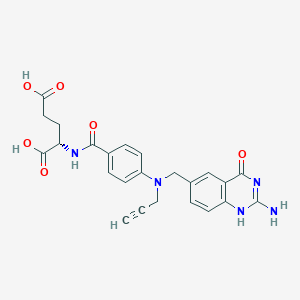

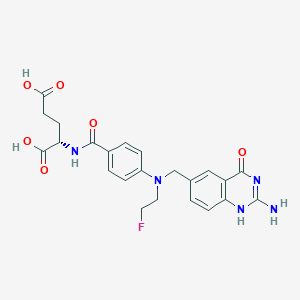

Feasible Synthetic Routes

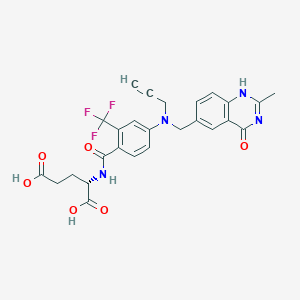

Q1: How does CCR2-RA-[R] interact with its target, CCR2, and what are the downstream effects?

A1: CCR2-RA-[R] binds to an allosteric, intracellular binding site on the chemokine receptor CCR2 [, ]. This is in contrast to other CCR2 antagonists that bind to the orthosteric site, where the natural ligand binds. This allosteric binding prevents the activation of CCR2 by its endogenous ligands, such as CCL2, effectively inhibiting downstream signaling pathways [, ]. This inhibition reduces the recruitment of monocytes, immune cells involved in inflammation, to sites of inflammation [, ].

Q2: What makes the allosteric binding of CCR2-RA-[R] more advantageous compared to orthosteric CCR2 antagonists?

A2: Studies in a murine model of diabetic nephropathy (DN) demonstrated that allosteric CCR2 inhibitors, including CCR2-RA-[R], significantly reduced proteinuria and improved glomerular histopathology []. Interestingly, orthosteric CCR2 antagonists, even at comparable drug coverage levels, did not show similar beneficial effects []. This suggests that targeting the allosteric site of CCR2 may be crucial for achieving therapeutic efficacy in DN [].

Q3: What is known about the specific residues involved in the binding of CCR2-RA-[R] to CCR2?

A3: Research using chimeric CCR2/CCR5 receptors and site-directed mutagenesis revealed key residues crucial for CCR2-RA-[R] binding []. The highly conserved tyrosine Y7.53 and phenylalanine F8.50 within the NPxxYx(5,6)F motif of CCR2, alongside V6.36 at the bottom of transmembrane helix 6 and K8.49 in helix 8, were identified as crucial interaction points []. This highlights the importance of these specific residues for the allosteric binding and inhibitory activity of CCR2-RA-[R].

Q4: How does the binding of an orthosteric antagonist affect the binding of CCR2-RA-[R]?

A4: Studies employing metadynamics simulations and Gaussian accelerated molecular dynamics (GaMD) simulations revealed that the binding of an orthosteric antagonist, such as BMS-681, influences the unbinding pathway of CCR2-RA-[R] []. Specifically, BMS-681 binding was shown to restrict the movement of the intracellular side of transmembrane helix 6 by stabilizing its extracellular side along with transmembrane helix 7 []. This stabilization, mediated by interactions involving residues like Arg2065.43 and Glu2917.39, ultimately influences the binding dynamics of CCR2-RA-[R] []. This highlights a potential for positive binding cooperativity between orthosteric and allosteric antagonists of CCR2 [].

Q5: Could the intracellular allosteric binding site of CCR2 be targeted to develop inhibitors for other chemokine receptors?

A5: The high conservation of amino acid residues within the intracellular allosteric binding site across various chemokine receptors suggests that this site could be targeted to develop inhibitors for other chemokine receptors as well []. For instance, CCR2-RA-[R] also binds with high affinity to an intracellular site in CCR1 []. This opens up exciting possibilities for designing selective or multi-target chemokine receptor antagonists that act through this intracellular allosteric mechanism [].

Q6: What are the implications of CCR2-RA-[R] acting as an inverse agonist on CCR1?

A6: CCR2-RA-[R] has been shown to act as an inverse agonist on CCR1, meaning it not only blocks the action of agonists but also reduces the receptor's constitutive activity []. This finding opens up new avenues for pharmacological modulation of CCR1 and potentially other chemokine receptors by targeting their intracellular allosteric sites []. This could lead to the development of novel therapeutic agents with unique pharmacological profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)

![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)

![{3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1668675.png)

![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)